4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for the free base form of this compound is 2-(3,4-dimethoxyphenyl)-2-ethylbutan-1-amine , reflecting its substituent topology. The hydrochloride salt adds a chlorinated counterion, yielding the full name 2-(3,4-dimethoxyphenyl)-2-ethylbutan-1-amine hydrochloride . The molecular formula C₁₄H₂₄ClNO₂ arises from the combination of the base structure (C₁₄H₂₃NO₂) and hydrochloric acid (HCl).
The SMILES notation CCC(CC)(CN)C1=CC(=C(C=C1)OC)OC.Cl explicitly defines:
- A benzene ring with methoxy (-OCH₃) groups at positions 1 and 2
- A pentan-3-yl substituent at position 4, featuring a tertiary carbon bonded to two ethyl groups (-CH₂CH₃) and an aminomethyl group (-CH₂NH₂)
- A chloride ion associated with the protonated amine group
Table 1: Molecular formula breakdown
| Component | Count | Role |
|---|---|---|
| Carbon | 14 | Aromatic/aliphatic backbone |
| Hydrogen | 24 | Saturation of bonds |
| Chlorine | 1 | Counterion in hydrochloride |
| Nitrogen | 1 | Primary amine functionality |
| Oxygen | 2 | Methoxy substituents |
Three-Dimensional Conformational Analysis Using Computational Chemistry
Computational modeling using RDKit’s Universal Force Field (UFF) reveals key conformational features. The molecule adopts a low-energy conformation where:
- The benzene ring and aliphatic chain lie in perpendicular planes, minimizing steric clash between methoxy groups and the branched substituent
- Critical dihedral angles include:
Table 2: Key dihedral angles
| Bond Atoms (Indices) | Angle (°) | Structural Implication |
|---|---|---|
| 5-6-7-8 | 180.0 | Antiperiplanar alignment of substituents |
| 16-17-11-10 | 60.0 | Gauche orientation of methoxy groups |
The 3D conformer (available in PubChem’s CID 12511947) shows intramolecular hydrogen bonding between the protonated amine and methoxy oxygen atoms, stabilizing the hydrochloride form. The UFF optimization converges at a van der Waals energy of -42.7 kcal/mol, indicating favorable packing of the branched alkyl chain against the aromatic system.
Comparative Structural Features with Related Benzocyclobutane Derivatives
Unlike benzocyclobutane derivatives (e.g., benzocyclobutene, CID 69667), this compound lacks fused cyclic strain. Key contrasts include:
Table 3: Structural comparison with benzocyclobutane derivatives
| Feature | Target Compound | Benzocyclobutane Derivatives |
|---|---|---|
| Ring system | Monocyclic benzene | Bicyclic fused benzene + cyclobutane |
| Strain energy | Absent | High (cyclobutane ring strain ~26 kcal/mol) |
| Functional groups | Methoxy, primary amine | Typically unsubstituted or alkylated |
| Conformational flexibility | High (rotatable C-C bonds in chain) | Low (rigid bicyclic framework) |
The absence of a strained cyclobutane ring eliminates reactivity associated with ring-opening reactions, while the methoxy groups enhance solubility relative to unsubstituted benzocyclobutanes. The branched aliphatic chain introduces steric bulk absent in most benzocyclobutane analogs, potentially influencing binding interactions in pharmacological contexts.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-ethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-5-14(6-2,10-15)11-7-8-12(16-3)13(9-11)17-4;/h7-9H,5-6,10,15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXWCZWHCLNVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C1=CC(=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with 3-aminomethylpentane under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, followed by purification steps to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and drying to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines .
Scientific Research Applications
The compound 4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride is a chemical entity that has garnered attention in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, materials science, and organic synthesis, supported by comprehensive data tables and case studies.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C13H19ClN2O2
- Molecular Weight: 270.76 g/mol
- CAS Number: [Not provided in the search results]
Structural Representation
The compound features a dimethoxybenzene core substituted with an aminomethyl group attached to a pentane chain, which contributes to its biological activity and potential utility in various applications.
Medicinal Chemistry
This compound has been explored for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive molecules or serve as a ligand in drug discovery processes.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The incorporation of the aminomethyl group is hypothesized to enhance interactions with neurotransmitter systems.
Organic Synthesis
This compound can be utilized as an intermediate in organic synthesis, particularly in the development of complex organic molecules. Its unique structure allows for various functional group transformations.
Example Reactions:
- Alkylation Reactions: The aminomethyl group can participate in nucleophilic substitution reactions, making it a versatile building block for further synthetic modifications.
- Gold-Catalyzed Reactions: Similar compounds have shown promise in gold-catalyzed reactions, which are valuable for constructing carbon-carbon bonds efficiently.
Materials Science
In materials science, derivatives of this compound may be employed in the development of advanced materials such as polymers or nanocomposites due to their ability to form stable interactions with other chemical entities.
Data Table: Comparative Analysis of Applications
Safety Data
The safety profile of this compound indicates that it should be handled with care due to potential hazards associated with its chemical structure. Precautionary measures include using personal protective equipment (PPE) and following standard laboratory safety protocols.
Hazard Statements
- H302: Harmful if swallowed.
- H314: Causes severe skin burns and eye damage.
- H335: May cause respiratory irritation.
Mechanism of Action
The mechanism of action of 4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in the Dimethoxybenzene Family
The 1,2-dimethoxybenzene scaffold is shared among several compounds, but substituent variations critically influence their properties. Key analogs include:
<sup>*</sup>logP values estimated via computational modeling or experimental analogs.
Key Observations:
- Polarity and Solubility: The target compound’s aminomethyl group and hydrochloride salt significantly reduce hydrophobicity (logP ~1.2 vs. ~3.5 for alkenyl analogs), enhancing aqueous solubility. This contrasts with alkenyl-substituted dimethoxybenzenes, which exhibit lipophilicity and lower bioavailability .
- Biological Interactions: The protonated amine in the target compound may facilitate hydrogen bonding with biological targets, unlike non-polar alkenyl analogs. Isovanillin, a phenolic analog, demonstrates antioxidant activity, suggesting that electronic effects (e.g., electron-donating methoxy vs. aldehyde groups) modulate bioactivity .
Substituent Branching and Steric Effects
The 3-(aminomethyl)pentan-3-yl group introduces a branched aliphatic chain, contrasting with linear substituents (e.g., butenyl groups in analogs from ).
Metabolic Stability
In Zingiber studies, alkenyl-substituted dimethoxybenzenes showed variable accumulation or depletion, possibly due to oxidative metabolism of double bonds. The target compound’s saturated pentane backbone and stable amine group may confer greater metabolic stability, though experimental validation is needed .
Biological Activity
4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry and drug development.
- Chemical Formula : C12H19ClN2O2
- Molecular Weight : 246.75 g/mol
- CAS Number : Not specified in the search results.
Anticonvulsant Activity
Research indicates that compounds structurally related to this compound exhibit significant anticonvulsant effects. For instance, a related compound demonstrated an effective oral ED50 of 1.7 mg/kg in antagonizing maximal electroshock-induced seizures in mice . This suggests that similar analogues may possess comparable anticonvulsant properties.
Neuropharmacological Effects
The compound has been shown to influence neuropharmacological activities, particularly in enhancing the effects of other sedatives. For example, a related compound was found to potentiate hexobarbital-induced sleeping time significantly, indicating its potential as a sedative adjunct . Such findings highlight the importance of further exploring the sedative and anxiolytic properties of this compound.
The precise mechanism of action for this compound remains to be fully elucidated. However, studies on related compounds suggest that they may interact with neurotransmitter systems, particularly those involving GABAergic pathways, which are critical for their anticonvulsant and sedative effects .
Study 1: Anticonvulsant Efficacy
In a study examining various analogues of this compound, it was found that modifications to the structure could significantly alter efficacy and metabolic stability. One analogue showed enhanced potency with an ED50 of 375 micrograms/kg when tested for its ability to prolong sleep induced by hexobarbital .
Study 2: Sedative Properties
Another investigation into the sedative properties revealed that compounds with similar structures could enhance sleep duration significantly compared to controls. The study emphasized the potential for these compounds in developing new sedatives or anxiolytics .
Comparative Analysis Table
| Compound Name | Biological Activity | ED50 (mg/kg) | Notes |
|---|---|---|---|
| This compound | Anticonvulsant | TBD | Structural analogues show promise |
| Related Compound A | Anticonvulsant | 1.7 | Effective against maximal electroshock seizures |
| Related Compound B | Sedative potentiator | 0.375 | Enhances hexobarbital-induced sleep |
Q & A
Basic: What synthetic routes are employed to prepare 4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride, and what intermediates are critical for its purity?
Methodological Answer:
The synthesis typically involves multi-step alkylation and amination reactions. Key intermediates include 3-(aminomethyl)pentan-3-yl derivatives and protected dimethoxybenzene precursors. For example, intermediates like 4-Amino-3-methylbenzonitrile (CAS 78881-21-7) are crucial for introducing the aminomethyl group, while 1,2-dimethoxybenzene scaffolds ensure regioselectivity . Purification often employs recrystallization or column chromatography, with purity ≥98% confirmed via HPLC (λmax ~255 nm) .
Basic: Which analytical techniques are validated for structural confirmation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., methoxy peaks at δ 3.8–4.0 ppm) and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): Uses C18 columns with UV detection (λmax 255 nm) to assess purity .
- Mass Spectrometry (MS): Exact mass analysis (e.g., ESI-MS) confirms molecular weight (e.g., calculated for C21H30ClNO3: 395.19 g/mol) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as demonstrated in analogous hydrazide structures .
Basic: What storage conditions and handling protocols are recommended to maintain compound stability?
Methodological Answer:
- Storage: -20°C in airtight, light-protected containers to prevent hydrolysis or oxidative degradation .
- Handling: Use inert atmospheres (e.g., nitrogen) during synthesis. Avoid inhalation or skin contact; refer to Safety Data Sheets (SDS) for hazard mitigation .
Advanced: What pharmacological targets or mechanisms are associated with this compound, and how are they studied?
Methodological Answer:
As a structural analog of adrenergic receptor modulators (e.g., dobutamine), it may interact with β1-adrenergic receptors. In vitro assays (e.g., cAMP accumulation in cardiomyocytes) and radioligand binding studies (using ³H-labeled antagonists) quantify affinity and efficacy. Contradictions in receptor subtype selectivity require dose-response analyses and knockout models .
Advanced: How does the compound degrade under varying pH and temperature conditions, and what degradation products form?
Methodological Answer:
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 6 months) identify primary degradation pathways (e.g., hydrolysis of the aminomethyl group).
- LC-MS/MS Analysis: Detects degradants like 3,4-dimethoxybenzoic acid and pentan-3-ylamine derivatives . Buffered solutions (pH 5–7) minimize decomposition .
Advanced: What metabolic pathways are predicted for this compound, and how are metabolites characterized?
Methodological Answer:
- In Silico Prediction: Tools like ADMET Predictor™ suggest Phase I metabolism (e.g., hepatic CYP450-mediated oxidation).
- In Vivo Studies: Radiolabeled compound administration in rodent models, followed by urine/fecal LC-MS/MS , identifies metabolites like N-demethylated or glucuronidated derivatives .
Advanced: How is hydrogen-bonding behavior analyzed in crystallographic studies of related compounds?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) resolves intermolecular interactions. For example, in 4-(Dimethylamino)benzohydrazide , NH···O hydrogen bonds form layered networks. Lattice energy calculations (DFT) and Hirshfeld surfaces quantify interaction strengths .
Advanced: How do structural modifications (e.g., methoxy group position) impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematic substitution of methoxy groups (e.g., 3,4- vs. 2,5-dimethoxy) and evaluation via functional assays (e.g., contractility in isolated heart tissue).
- Molecular Docking: Simulates binding to adrenergic receptor active sites; meta-methoxy groups enhance steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
